

Application Notes and Protocols for ARRY-382 in In Vivo Mouse Models

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Compound of Interest

Compound Name: ARRY-382

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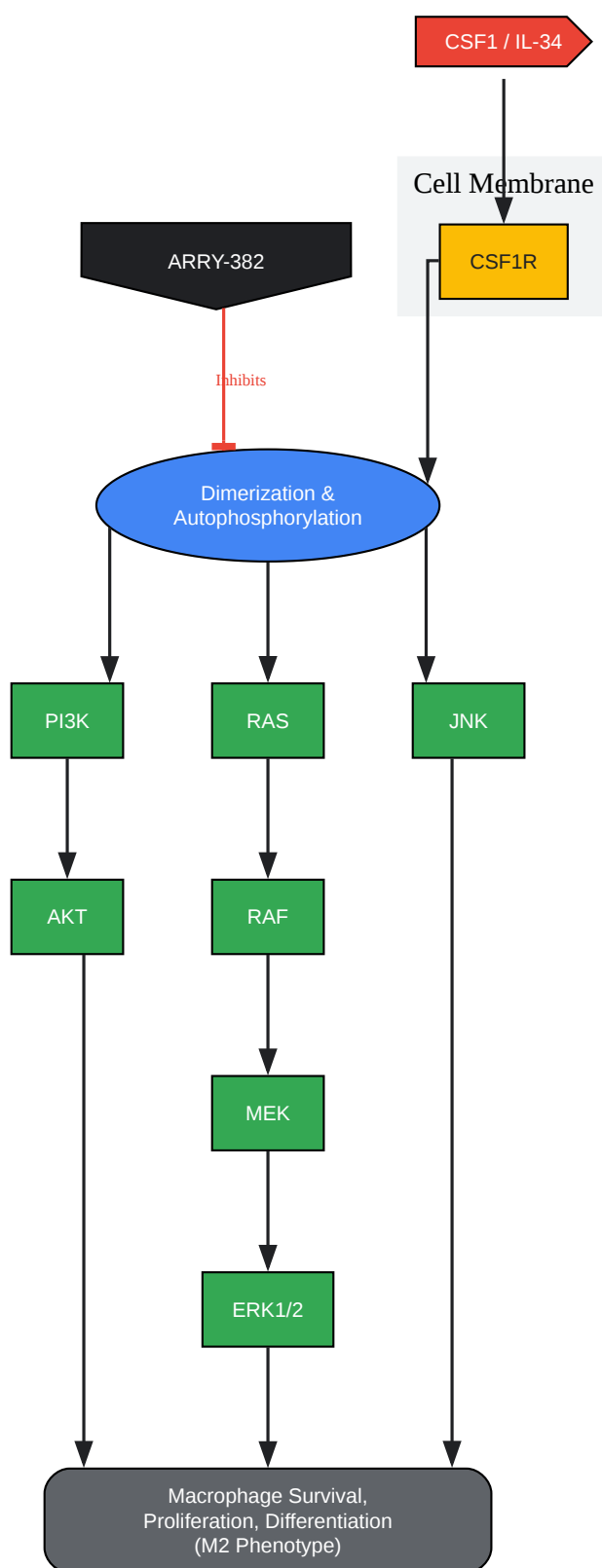
Introduction

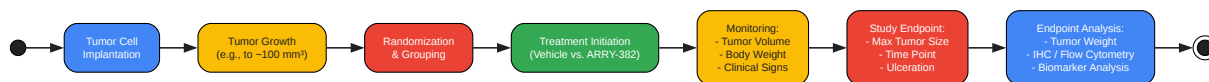
ARRY-382 (also known as PF-07265804) is a potent and highly selective, orally available small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase, with an IC₅₀ of 9 nM.^{[1][2]} The CSF1R signaling pathway is a critical regulator of the survival, differentiation, and proliferation of macrophages.^[3] In the tumor microenvironment (TME), signaling through CSF1R is essential for the recruitment and polarization of Tumor-Associated Macrophages (TAMs), which are key drivers of immune suppression, tumor progression, and metastasis.^{[1][4][5]}

By inhibiting CSF1R, **ARRY-382** depletes and reprograms immunosuppressive TAMs, thereby enhancing anti-tumor immunity.^{[4][5][6]} Preclinical mouse models have demonstrated that **ARRY-382** can decrease the number of tumor-infiltrating macrophages, delay tumor growth, and improve the efficacy of immunotherapies like anti-PD-1 agents.^{[5][6]} These application notes provide a detailed protocol and supporting data for the use of **ARRY-382** in preclinical in vivo mouse models of cancer.

Mechanism of Action: The CSF1R Signaling Pathway

The binding of ligands, primarily CSF1 or IL-34, to the CSF1R ectodomain induces receptor homodimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/AKT, ERK1/2, and JNK pathways, which collectively promote macrophage survival, proliferation, and differentiation into an immunosuppressive M2-like phenotype within the TME.[3] **ARRY-382** functions by binding to the ATP-binding pocket of the CSF1R kinase domain, preventing its activation and abrogating these downstream signals.[7]





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